molecular formula C23H26N2O3 B2973555 2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide CAS No. 2309774-40-9

2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B2973555
CAS No.: 2309774-40-9
M. Wt: 378.472
InChI Key: CEDDVAMDIPYVFJ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroisoquinoline-4-carboxamide class, characterized by a 1-oxo-3-phenyl core substituted with a methyl group at position 2 and an oxan-4-ylmethyl carboxamide moiety at position 2.

Properties

IUPAC Name

2-methyl-N-(oxan-4-ylmethyl)-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-25-21(17-7-3-2-4-8-17)20(18-9-5-6-10-19(18)23(25)27)22(26)24-15-16-11-13-28-14-12-16/h2-10,16,20-21H,11-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDDVAMDIPYVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the oxan-4-yl group: This step involves the alkylation of the tetrahydroisoquinoline core with an oxan-4-ylmethyl halide under basic conditions.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and metal catalysts for reduction, and nucleophiles under basic or acidic conditions for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its interactions with proteins and other biomolecules.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Alternatively, it may interact with receptors on the surface of cells, modulating signal transduction pathways and leading to changes in cellular function.

Comparison with Similar Compounds

Key Trends and Design Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., fluorine, cyano): Present in ZINC000020114243 and (3S,4S)-cyano-fluoro derivatives , these groups enhance target binding via dipole interactions and improve metabolic stability. Heterocyclic Moieties: Morpholine (in ZINC000020114243) and oxan-4-yl (in the target compound) improve solubility, while pyridinyl groups (in and ) may facilitate π-stacking or hydrogen bonding .

Stereochemical Influence :

  • The (3R,4S) and (3S,4R) diastereomers in demonstrate how stereochemistry alters spatial orientation, impacting receptor engagement . The target compound’s stereochemistry (if resolved) would similarly dictate its pharmacological profile.

Pharmacophore Variations :

  • P2X7 Antagonists : Compound 8 in uses a phenylpiperazine-cyclohexyl scaffold for CNS penetration, whereas the target compound’s oxan-4-yl group may prioritize peripheral activity .
  • Enzyme Inhibitors : ZINC000020114243’s morpholinylpropyl tail likely positions it into DNAJA1’s hydrophobic pockets, a feature absent in the oxan-4-yl analog .

Physicochemical Properties and Drug-Likeness

  • Molecular Weight : All analogs fall within 350–500 Da, adhering to Lipinski’s rules for oral bioavailability.
  • Hydrogen Bonding: Carboxamide and heterocyclic groups (morpholine, pyridine) provide H-bond donors/acceptors, critical for target interactions .

Biological Activity

The compound 2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a derivative of tetrahydroisoquinoline (THIQ) that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₂₃N₃O₃
  • Molecular Weight : 333.41 g/mol
  • IUPAC Name : this compound

Research indicates that compounds in the tetrahydroisoquinoline class may exert their biological effects through several mechanisms:

  • Neuroprotective Effects : Tetrahydroisoquinolines have been shown to influence dopaminergic systems. For instance, studies have demonstrated that 2-methyl-THIQ can reduce the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra, suggesting a potential role in neuroprotection against dopaminergic neuron loss .
  • Antioxidant Activity : The structure of THIQ derivatives often allows them to act as antioxidants. They may scavenge free radicals and reduce oxidative stress in neuronal tissues, which is critical in neurodegenerative diseases.
  • Modulation of Receptor Activity : Some THIQ derivatives interact with various neurotransmitter receptors, potentially modulating their activity. This can lead to changes in synaptic transmission and neuronal excitability.

Biological Studies and Findings

Several studies have explored the biological activity of THIQ derivatives:

Table 1: Summary of Biological Activities

StudyActivity ObservedModel UsedKey Findings
NeuroprotectionC57BL/6J miceChronic administration reduced tyrosine hydroxylase levels in SNc and pars lateralis.
AntioxidantIn vitro assaysDemonstrated significant scavenging of reactive oxygen species.
Receptor modulationCell linesShowed interaction with P2X7 receptors influencing cell proliferation and apoptosis.

Case Studies

  • Neuroprotective Study : In a controlled experiment using C57BL/6J mice, chronic administration of 2-methyl-THIQ resulted in significant neuronal atrophy within the substantia nigra. This study highlighted the compound's potential role as an environmental factor contributing to parkinsonism .
  • Antioxidant Efficacy : In vitro studies indicated that THIQ derivatives exhibit strong antioxidant properties by reducing lipid peroxidation and enhancing cellular viability under oxidative stress conditions .
  • Receptor Interaction : A study on the P2X7 receptor showed that THIQ derivatives could modulate receptor activity, which is crucial for understanding their role in neuroinflammatory processes .

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